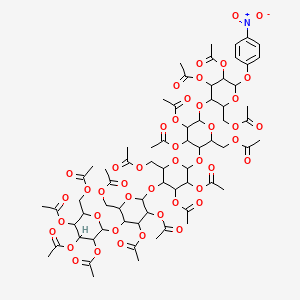

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate

CAS No.:

Cat. No.: VC16484512

Molecular Formula: C68H87NO44

Molecular Weight: 1622.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C68H87NO44 |

|---|---|

| Molecular Weight | 1622.4 g/mol |

| IUPAC Name | [4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3 |

| Standard InChI Key | REVPOJIHBJOYNS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate consists of five β-D-glucose units linked by (1→4)-glycosidic bonds. Each glucose residue is acetylated at specific hydroxyl positions, with the terminal unit bearing a p-nitrophenyl group. The IUPAC name, (4-nitrophenyl) 2,3,4,6-tetra-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranoside , reflects this intricate substitution pattern.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆₈H₈₇NO₄₄ | |

| Molecular Weight | 1622.4 g/mol | |

| CAS Number | 129411-66-1 | |

| Solubility | Enhanced in organic solvents | |

| Acetylation Degree | 16 acetate groups |

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves sequential acetylation of cellopentaose followed by coupling with p-nitrophenol. Key steps include:

-

Acetylation: Treatment of cellopentaose with acetic anhydride in pyridine to protect hydroxyl groups.

-

Glycosylation: Reacting the peracetylated cellopentaose with p-nitrophenol using a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the β-glycosidic bond.

-

Purification: Chromatographic techniques (e.g., silica gel column) isolate the product.

Quality Control

Suppliers specify purity ≥95%, assessed via:

-

HPLC: Reverse-phase columns with UV detection at 300 nm (p-nitrophenyl absorbance).

-

Elemental Analysis: Verifies C/H/N ratios against theoretical values.

Biological Activity and Applications

Mechanism of Action

Glycosidases hydrolyze the β-glycosidic bond, releasing p-nitrophenol (λmax = 400 nm at alkaline pH). The reaction scheme is:

Kinetic parameters (Km, Vmax) are determined spectrophotometrically.

Enzyme Kinetics

The compound’s multi-subunit structure allows study of processive enzymes (e.g., cellulases) that hydrolyze polysaccharides sequentially. For example, TrCel7A from Trichoderma reesei exhibits higher activity on acetylated substrates due to reduced non-productive binding.

Substrate Specificity Profiling

Comparative studies with shorter analogs (e.g., p-nitrophenyl β-D-glucoside) reveal that longer oligosaccharides improve enzyme discrimination. Acetylation blocks non-target hydroxyls, directing hydrolysis to specific sites.

Comparative Analysis with Analogous Substrates

Table 2: Substrate Comparison

| Compound | Molecular Weight (g/mol) | Acetylation | Key Application |

|---|---|---|---|

| p-Nitrophenyl β-D-glucoside | 301.25 | None | Basic glycosidase assays |

| p-Nitrophenyl β-D-lactoside | 463.43 | None | Lactase activity measurement |

| p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate | 1622.4 | 16 groups | Processive enzyme characterization |

The hexadecaacetate derivative’s extended chain and acetylation enable unique insights into enzyme subsite interactions, unavailable with shorter substrates.

Research Advancements and Case Studies

Structural Modifications

Introducing fluorine at C6 of glucose units increases resistance to non-enzymatic hydrolysis, improving assay reliability. Such modifications are guided by molecular docking simulations.

Industrial Relevance

In biofuel research, this substrate identifies cellulases with high processivity for lignocellulose degradation. A 2024 study reported a Thermobifida fusca cellulase with 3-fold higher activity on acetylated cellopentaoside versus non-acetylated forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume